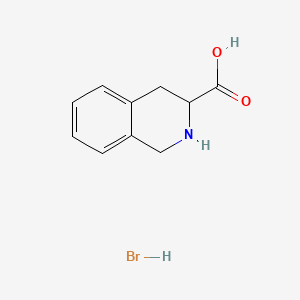

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide

Vue d'ensemble

Description

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The compound is a derivative of isoquinoline, a structure commonly found in many natural alkaloids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid can be synthesized using several methods. Traditional methods include the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Pomeranz-Fritsch reaction . These reactions typically involve the cyclization of phenylethylamines with aldehydes or ketones under acidic conditions.

Recent approaches include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction . These methods offer more control over the stereochemistry and functional group compatibility of the final product.

Industrial Production Methods

Industrial production of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide often involves large-scale Pictet-Spengler reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinolines, which have significant biological and pharmacological activities .

Applications De Recherche Scientifique

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

Biology: The compound is studied for its role in enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic effects, including anti-cancer and neuroprotective activities

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets. It can inhibit enzymes and modulate receptor activities, leading to various biological effects. For example, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A closely related compound with similar biological activities.

Isoquinoline: The parent structure, which is found in many natural alkaloids.

Phenylalanine: An amino acid that shares structural similarities with tetrahydroisoquinoline derivatives.

Uniqueness

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Activité Biologique

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide (THIQ) is a member of the tetrahydroisoquinoline family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in neurodegenerative disorders and as a modulator of various biochemical pathways.

The biological activity of THIQ derivatives is primarily attributed to their interaction with specific molecular targets, including enzymes and receptors. The mechanisms through which these compounds exert their effects include:

- Binding Affinity : THIQs demonstrate varying affinities for biological targets, influencing their efficacy in modulating cellular functions .

- Biochemical Pathways : These compounds can influence multiple signaling pathways involved in inflammation, apoptosis, and cell proliferation .

Biological Activities

Research has identified several key biological activities associated with THIQ and its derivatives:

- Neuroprotective Effects : THIQs have shown promise in protecting dopaminergic neurons from damage, which is crucial for the treatment of neurodegenerative diseases like Parkinson's .

- Anti-inflammatory Properties : Compounds in this class can modulate inflammatory responses, suggesting potential applications in treating inflammatory disorders.

- Anticancer Activity : Some derivatives have been developed as inhibitors of anti-apoptotic proteins such as Bcl-2, leading to enhanced apoptosis in cancer cells .

Neuroprotection

A study demonstrated that 1,2,3,4-tetrahydroisoquinoline derivatives could protect against oxidative stress-induced neuronal damage. The mechanism involved the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels.

Anticancer Activity

In a series of experiments focusing on cancer cell lines, specific THIQ derivatives exhibited significant anti-proliferative effects. For instance, one study reported that certain analogs had EC50 values below 10 nM for inducing chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein . Another study highlighted the ability of THIQ derivatives to bind to Bcl-2 proteins with high affinity, promoting apoptosis in Jurkat cells through caspase activation .

Comparative Analysis of THIQ Derivatives

The following table summarizes the biological activities and characteristics of selected THIQ derivatives:

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPYSZVJRRFVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.